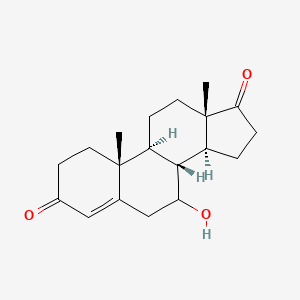
alpha-Hydroxymethyl-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Hydroxymethyl-D-tyrosine typically involves the hydroxylation of D-tyrosine. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions: : alpha-Hydroxymethyl-D-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using halides or other nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols .
Scientific Research Applications
alpha-Hydroxymethyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of cosmetic products aimed at reducing hyperpigmentation.
Mechanism of Action
The mechanism of action of alpha-Hydroxymethyl-D-tyrosine involves its interaction with enzymes such as tyrosinase. It inhibits the enzyme’s activity by binding to its active site, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by van der Waals forces and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- alpha-Methyl-DL-tyrosine
- beta-Arbutin
- Kojic Acid
- Vanillin
Uniqueness: : alpha-Hydroxymethyl-D-tyrosine is unique due to its specific hydroxylation pattern, which provides distinct inhibitory effects on tyrosinase compared to other similar compounds . This makes it particularly effective in applications related to skin depigmentation and anti-melanogenesis .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
KQAABALABGCGPM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@](CO)(C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
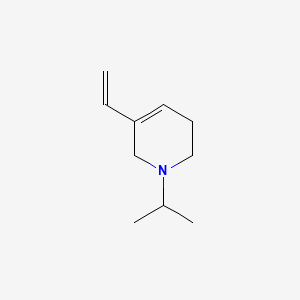
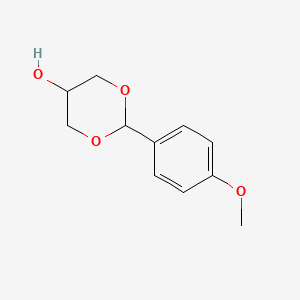
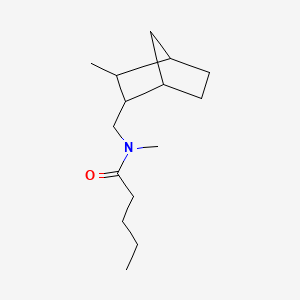
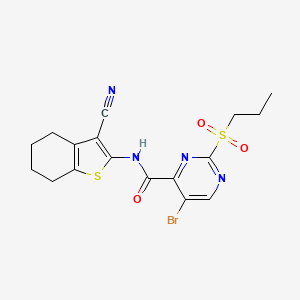
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
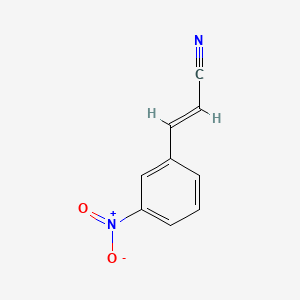
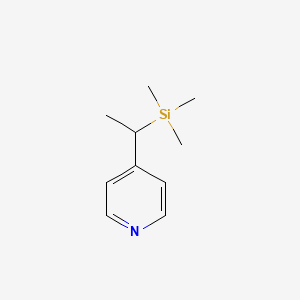
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
